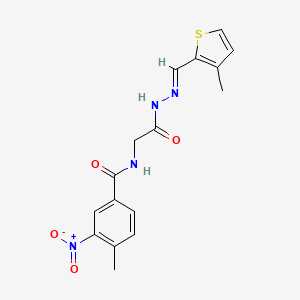

(E)-4-methyl-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Air Monitoring of Aldehydes and Ketones

- Research Summary : The compound N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), similar in structure to the chemical , has been synthesized and applied for determining aldehydes and ketones. MNBDH reacts with carbonyl compounds in acidic media to form MNBD-hydrazones, showing improved selectivity and lower detection limits compared to traditional reagents (Büldt & Karst, 1999).

Nonlinear Optical Properties

- Research Summary : Hydrazones exhibit significant third-order nonlinear optical properties, making them potential candidates for optical device applications such as optical limiters and optical switches. Their utility is evident in the context of light manipulation for technological applications (Naseema et al., 2010).

Electropolymerization Studies

- Research Summary : Electropolymerization of thiophene derivatives, like the 3,4-methylenedioxythiophene, has been explored for creating polymeric films. These films have applications in various electronic and material science fields (Ahonen et al., 1997).

Antimicrobial Applications

- Research Summary : Fluorobenzamides containing thiazole and thiazolidine, synthesized through methods including Knoevenagel condensation, have shown promising antimicrobial activity. Compounds similar in structure have potential in developing new antimicrobial agents (Desai et al., 2013).

Photochemical Reactivity

- Research Summary : Arylalkenes like 4-methyl-5-ethenylthiazole have demonstrated unique reactivity under photochemical conditions, which can be leveraged in chemical synthesis and material science applications (D’Auria et al., 1996).

Synthesis of Azo-Based Phenylthiophene Schiff Bases

- Research Summary : The synthesis of azo-based phenylthiophene Schiff bases has applications in materials science, particularly in the development of organic materials for electronic and optical purposes (Shili et al., 2020).

Molecular Electronic Devices

- Research Summary : Nitroamine redox centers in molecular structures have been used in electronic devices to exhibit negative differential resistance, highlighting their potential in advanced electronic applications (Chen et al., 1999).

Oxidation and Synthesis of Azobenzenes

- Research Summary : The oxidation of anilines to nitrosoarenes and subsequent synthesis of azobenzenes have implications in the field of organic synthesis, particularly for creating azo compounds (Priewisch & Rück-Braun, 2005).

Ternary Cocrystals

- Research Summary : The use of 4-nitrobenzamide in the formation of ternary cocrystals demonstrates its utility in the field of crystal engineering and material science (Tothadi & Desiraju, 2013).

Zukünftige Richtungen

Compounds with similar structures have been studied for their potential applications in organic electronics, such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Therefore, this compound could also have potential applications in these areas.

Eigenschaften

IUPAC Name |

4-methyl-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-10-3-4-12(7-13(10)20(23)24)16(22)17-9-15(21)19-18-8-14-11(2)5-6-25-14/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLFOCCAAWJHDG-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CS2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CS2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,4-Dioxan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2737128.png)

![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2737129.png)

![(3Ar,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride](/img/structure/B2737135.png)

![2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2737138.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)